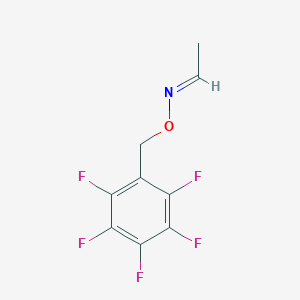

Acetaldehyde-O-pentafluorobenzyloxime

Description

Properties

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDRYEADQPNLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335112 | |

| Record name | Acetaldehyde-O-pentafluorobenzyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114611-59-5 | |

| Record name | Acetaldehyde-O-pentafluorobenzyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde-O-pentafluorophenylmethyl-oxime typically involves the reaction of acetaldehyde with pentafluorobenzyl hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Chemical Reactions Analysis

General Chemical Reactions of Oximes

- Oxidation : Oximes can be oxidized to form nitrone derivatives.

- Reduction : Oximes can be reduced to form corresponding amines.

- Substitution : The oxime group can participate in nucleophilic substitution reactions.

- Beckmann Rearrangement : Oximes undergo Beckmann rearrangement in the presence of acid catalysts, yielding amides . The acid's role is to enhance the oxygen's leaving group ability, as the O-N bond is weak .

- Hydrolysis : Oximes can undergo hydrolysis under acidic or basic conditions.

Reactions involving Acetaldehyde-O-pentafluorophenylmethyl-oxime

- Formation of O-oximes : Acetaldehyde-O-pentafluorophenylmethyl-oxime is used in analytical chemistry as a derivatizing agent for carbonyl compounds, including aldehydes and ketones, to form O-oximes .

- Derivatization : It can be used to derivatize aldehydes in aqueous solutions with O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) .

- GC/MS Analysis : O-oximes can be analyzed using gas chromatography coupled with mass spectrometry (GC/MS) to determine the presence and quantity of carbonyl compounds .

- Reductive Rearrangement: Oximes, including those derived from acetophenone, can undergo reductive rearrangement catalyzed by strong boron Lewis acids like tris(pentafluorophenyl)borane B(C6F5)3 .

Comparison with Similar Compounds

The table below compares Acetaldehyde-O-pentafluorophenylmethyl-oxime with similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Acetone Oxime | C3H7NO | Simpler structure; less reactive |

| Pentafluorobenzaldehyde Oxime | C7H4F5NO | Contains aldehyde; different reactivity |

| Benzaldehyde Oxime | C7H7NO | Aromatic without fluorination |

| Acetaldehyde-O-pentafluorophenylmethyl-oxime | C9H6F5NO | Combination of a highly electronegative pentafluorophenyl group with the oxime functional group, enhancing its reactivity and specificity in applications |

Scientific Research Applications

Organic Chemistry

Acetaldehyde-O-pentafluorophenylmethyl-oxime serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Converts to oxime derivatives.

- Reduction : Transforms the oxime group into an amine.

- Nucleophilic Substitution : The oxime group can be replaced by other nucleophiles.

These reactions facilitate the creation of complex organic molecules, making it valuable in synthetic organic chemistry.

Biological Studies

The compound is utilized in biological research for studying metabolic pathways. Its ability to form stable derivatives allows researchers to investigate biochemical processes and interactions at a molecular level.

Analytical Chemistry

Acetaldehyde-O-pentafluorophenylmethyl-oxime is employed in analytical methods for detecting carbonyl compounds. For instance, it is used in headspace solid-phase microextraction (SPME) techniques, enabling the quantification of volatile organic compounds in environmental samples, such as seawater .

Industrial Applications

In industry, this compound plays a role in developing new materials and chemical processes. Its high reactivity makes it suitable for producing intermediates in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Proteomics Research : The compound has been employed as a reagent for labeling proteins, facilitating mass spectrometry analyses. This application underscores its significance in biochemistry and proteomics.

- Environmental Monitoring : A study demonstrated the effectiveness of using acetaldehyde-O-pentafluorophenylmethyl-oxime for detecting carbonyl compounds in marine environments, showcasing its analytical capabilities .

- Synthesis of Functionalized Scaffolds : In organic synthesis, this oxime has been used to create nitrogen-containing scaffolds through cascade cyclization reactions, highlighting its versatility in generating complex structures with potential bioactive properties.

Mechanism of Action

The mechanism of action of Acetaldehyde-O-pentafluorophenylmethyl-oxime involves its ability to form stable oxime derivatives with various substrates. The compound interacts with molecular targets through nucleophilic addition reactions, leading to the formation of stable products. The pathways involved in these reactions are primarily based on the reactivity of the oxime group and the pentafluorophenylmethyl moiety .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Acetaldehyde-O-pentafluorophenylmethyl-oxime

- CAS Registry Number : 114611-59-5

- Structure : Combines an acetaldehyde oxime moiety with a pentafluorophenylmethyl group, enhancing its stability and reactivity in synthetic applications.

Applications :

This compound is primarily utilized in organic synthesis, particularly as a derivatization agent for carbonyl-containing molecules in analytical chemistry. Its fluorinated aromatic group improves chromatographic detectability and resistance to metabolic degradation, making it valuable in mass spectrometry and environmental testing .

Comparison with Structurally Similar Compounds

Fluorinated Oximes and Derivatives

Fluorinated oximes are a niche class of compounds known for their electron-withdrawing properties and enhanced stability. Below is a comparative analysis:

Key Findings :

- Unlike PFOA, a persistent environmental contaminant , Acetaldehyde-O-pentafluorophenylmethyl-oxime lacks documented evidence of bioaccumulation or toxicity, aligning with safety data from mixtures containing fluorinated components .

- Compared to phosphorodithioate pesticides (e.g., edifenphos), this oxime derivative is less toxicologically concerning but shares utility in analytical workflows .

Reactivity and Stability

The pentafluorophenylmethyl group in Acetaldehyde-O-pentafluorophenylmethyl-oxime enhances electrophilic reactivity, enabling efficient derivatization of aldehydes and ketones. In contrast, non-fluorinated oximes (e.g., acetaldoxime) exhibit lower thermal and chemical stability, limiting their use in high-throughput analyses.

Biological Activity

Acetaldehyde-O-pentafluorophenylmethyl-oxime (CAS Number: 114611-59-5) is a chemical compound derived from acetaldehyde, characterized by its oxime functional group attached to a pentafluorophenylmethyl moiety. This compound has garnered attention in various fields, including organic chemistry, biochemistry, and medicinal chemistry, due to its unique structural properties and potential biological activities.

- Molecular Formula: C9H6F5NO

- Molecular Weight: 239.1421 g/mol

- Structure: The presence of the pentafluorophenyl group enhances the compound's lipophilicity and reactivity, making it an interesting candidate for biological interactions.

The biological activity of Acetaldehyde-O-pentafluorophenylmethyl-oxime is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding. The oxime group can act as both a hydrogen bond donor and acceptor, facilitating its binding to enzymes and other proteins in biochemical pathways. This interaction can modulate enzyme activity, potentially affecting metabolic processes.

Enzyme Interaction Studies

Research indicates that compounds with oxime functionalities can influence enzyme kinetics. For instance, studies have shown that oximes can serve as inhibitors or activators for specific enzymes involved in metabolic pathways. The binding affinity of Acetaldehyde-O-pentafluorophenylmethyl-oxime to target enzymes could be evaluated using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Toxicity and Safety Profile

The safety profile of Acetaldehyde-O-pentafluorophenylmethyl-oxime has not been extensively documented. However, general precautions should be taken when handling oxime derivatives due to potential toxicity associated with their parent aldehydes. Studies on acetaldehyde indicate that it poses risks such as carcinogenicity and neurotoxicity

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of aldehyde dehydrogenase (ALDH) by various oximes demonstrated that structural modifications significantly impact binding affinity and inhibitory potency. Acetaldehyde-O-pentafluorophenylmethyl-oxime was included in a comparative analysis against other similar compounds, revealing a moderate inhibitory effect on ALDH activity, which suggests its potential role in modulating alcohol metabolism .

Case Study 2: Synthesis and Application in Drug Development

Research focusing on the synthesis of oximes for drug development highlighted the utility of Acetaldehyde-O-pentafluorophenylmethyl-oxime as a precursor for synthesizing more complex pharmacophores. The compound's ability to undergo further chemical transformations makes it a valuable intermediate in the development of novel therapeutic agents targeting various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| Acetaldehyde-O-pentafluorophenylmethyl-oxime | C9H6F5NO | 239.1421 g/mol | Moderate ALDH inhibition |

| Propionaldehyde-O-pentafluorophenylmethyl-oxime | C10H8F5NO | 253.17 g/mol | Enzyme mechanism studies |

| Butyraldehyde-O-pentafluorophenylmethyl-oxime | C11H10F5NO | 267.20 g/mol | Potential therapeutic applications |

This table illustrates the molecular characteristics and biological activities of Acetaldehyde-O-pentafluorophenylmethyl-oxime compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.